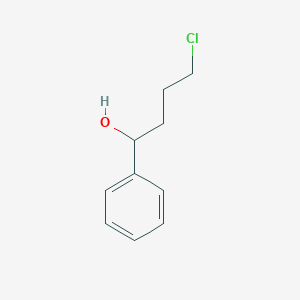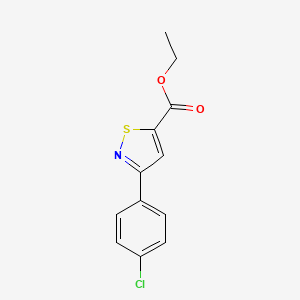
Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate is a chemical compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate typically involves the reaction of p-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to form the isothiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as conductive polymers and sensors.
作用機序
The mechanism of action of Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(p-bromophenyl)-5-isothiazolecarboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 3-(p-methylphenyl)-5-isothiazolecarboxylate: Contains a methyl group instead of chlorine, which can influence its chemical properties and applications.
Ethyl 3-(p-nitrophenyl)-5-isothiazolecarboxylate: The presence of a nitro group can significantly alter its electronic properties and reactivity.
特性
分子式 |
C12H10ClNO2S |
|---|---|
分子量 |
267.73 g/mol |
IUPAC名 |
ethyl 3-(4-chlorophenyl)-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChIキー |
KAIIQYRZGAWXEI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NS1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
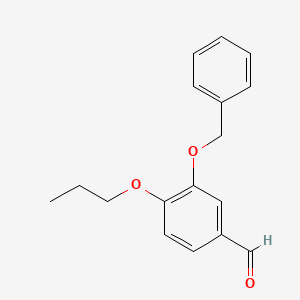


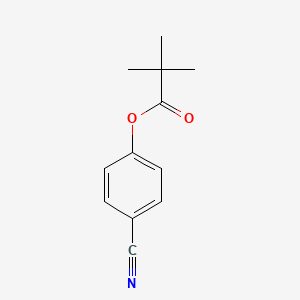
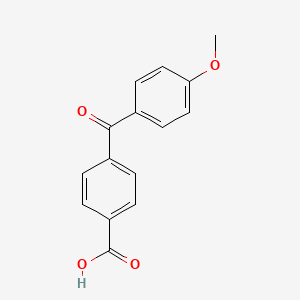
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B8672833.png)
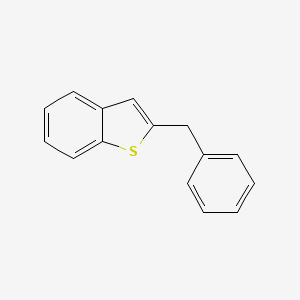
![[2-(2,2-Dimethylpropoxy)phenyl]amine](/img/structure/B8672844.png)


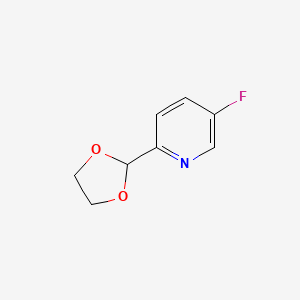

![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8672912.png)
